molecular formula C22H28N2O2 B2942241 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide CAS No. 898433-18-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2942241
CAS No.: 898433-18-6
M. Wt: 352.478
InChI Key: RNBKOSDJJBUYNE-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.478. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes: : One common approach involves the sequential reaction of cyclohexanecarboxylic acid with a suitable base to form the corresponding carboxylate. This intermediate is then coupled with an amine derivative of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

  • Industrial Production: : Large-scale synthesis typically employs a similar method, optimized for yield and purity. High-throughput reactors and purification systems ensure efficient production.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo oxidation, reduction, and various substitution reactions.

    • Oxidation: : Mild oxidizing agents like pyridinium chlorochromate can oxidize the dihydroisoquinoline ring to a fully aromatic isoquinoline.

    • Reduction: : Catalytic hydrogenation using palladium on carbon can reduce both the furan ring and the dihydroisoquinoline ring.

    • Substitution: : Electrophilic substitution is feasible on the furan ring, especially at the 5-position, using reagents like bromine or nitro groups under controlled conditions.

  • Common Reagents and Conditions: : Reagents such as PCC, palladium on carbon, and bromine are frequently used. Conditions vary from room temperature reactions to high-pressure hydrogenation setups.

  • Major Products: : Depending on the reaction, products can range from substituted furans to fully reduced or oxidized isoquinoline derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in synthesizing complex organic compounds.

  • Biology: : Potentially functions as a ligand in biochemical studies involving receptor binding.

  • Medicine: : Investigated for its pharmacological activities, including anti-inflammatory and anti-cancer properties.

  • Industry: : Could be a precursor in the production of advanced materials or specialty chemicals.

Mechanism of Action: : This compound may exert its effects through multiple pathways:

  • Molecular Targets: : Likely targets include various enzymes and receptors, especially those involved in signal transduction pathways.

  • Pathways Involved: : It might interact with cellular pathways related to inflammation and cell proliferation, modulating these processes through binding to specific receptors or enzymes.

Comparison with Similar Compounds

  • Uniqueness: : The combination of a dihydroisoquinoline ring and a furan moiety is relatively rare, providing unique chemical and biological properties.

  • Similar Compounds: : Analogous compounds include N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)carboxamides and N-(2-furyl)cyclohexanecarboxamides, each exhibiting distinct but related activities and characteristics.

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Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-22(18-8-2-1-3-9-18)23-15-20(21-11-6-14-26-21)24-13-12-17-7-4-5-10-19(17)16-24/h4-7,10-11,14,18,20H,1-3,8-9,12-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBKOSDJJBUYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.